![molecular formula C9H15N3O5 B13726211 (5S,6R,7R,8R)-8-azido-2,2-dimethyl-1,3,10-trioxaspiro[4.5]decane-6,7-diol](/img/structure/B13726211.png)
(5S,6R,7R,8R)-8-azido-2,2-dimethyl-1,3,10-trioxaspiro[4.5]decane-6,7-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5S,6R,7R,8R)-8-azido-2,2-dimethyl-1,3,10-trioxaspiro[45]decane-6,7-diol is a complex organic compound characterized by its unique spirocyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5S,6R,7R,8R)-8-azido-2,2-dimethyl-1,3,10-trioxaspiro[4.5]decane-6,7-diol typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core, introduction of the azido group, and the final functionalization to achieve the desired diol configuration. Common reagents used in these steps include azides, protecting groups, and various catalysts to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities.
Análisis De Reacciones Químicas
Types of Reactions
(5S,6R,7R,8R)-8-azido-2,2-dimethyl-1,3,10-trioxaspiro[4.5]decane-6,7-diol undergoes several types of chemical reactions, including:
Oxidation: The diol groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The azido group can be reduced to an amine, which can further participate in various coupling reactions.
Substitution: The azido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diol groups can yield diketones, while reduction of the azido group can produce primary amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (5S,6R,7R,8R)-8-azido-2,2-dimethyl-1,3,10-trioxaspiro[4.5]decane-6,7-diol is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it valuable for developing new materials and catalysts.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and protein interactions. The azido group allows for bioorthogonal labeling, enabling researchers to track and visualize biological processes.
Medicine
In medicine, derivatives of this compound may have potential as therapeutic agents. The azido group can be modified to create drugs with specific targets, such as antimicrobial or anticancer agents.
Industry
In industry, this compound can be used in the production of polymers and advanced materials. Its reactivity allows for the creation of materials with unique properties, such as enhanced strength or conductivity.
Mecanismo De Acción
The mechanism of action of (5S,6R,7R,8R)-8-azido-2,2-dimethyl-1,3,10-trioxaspiro[4.5]decane-6,7-diol involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in various applications, including drug development and materials science. The diol groups can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
(5S,6R,7R,8R)-8-azido-2,2-dimethyl-1,3,10-trioxaspiro[4.5]decane-6,7-diol: shares similarities with other spirocyclic compounds, such as spirooxiranes and spiroketals.
Azido compounds: Similar to other azido compounds, it exhibits high reactivity and potential for bioorthogonal chemistry.
Uniqueness
What sets this compound apart is its combination of a spirocyclic core with both azido and diol functionalities. This unique structure allows for diverse chemical modifications and applications, making it a versatile compound in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C9H15N3O5 |
|---|---|
Peso molecular |
245.23 g/mol |
Nombre IUPAC |
(5S,6R,7R,8R)-8-azido-2,2-dimethyl-1,3,10-trioxaspiro[4.5]decane-6,7-diol |
InChI |
InChI=1S/C9H15N3O5/c1-8(2)16-4-9(17-8)7(14)6(13)5(3-15-9)11-12-10/h5-7,13-14H,3-4H2,1-2H3/t5-,6-,7-,9+/m1/s1 |
Clave InChI |
GYSFIJJRAZOESF-PULFBKJNSA-N |
SMILES isomérico |
CC1(OC[C@]2(O1)[C@@H]([C@@H]([C@@H](CO2)N=[N+]=[N-])O)O)C |
SMILES canónico |
CC1(OCC2(O1)C(C(C(CO2)N=[N+]=[N-])O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


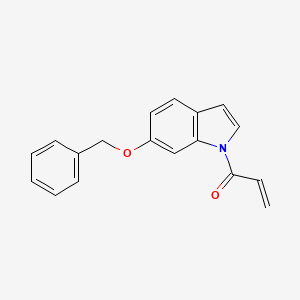

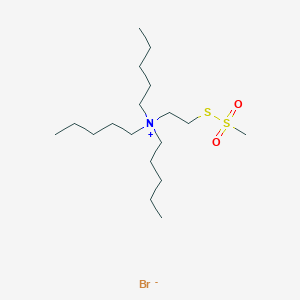
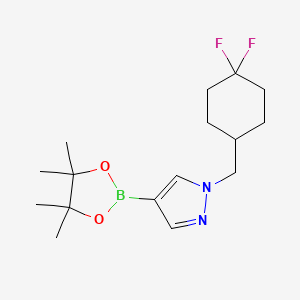
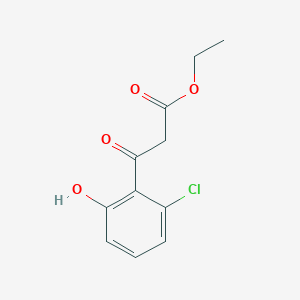
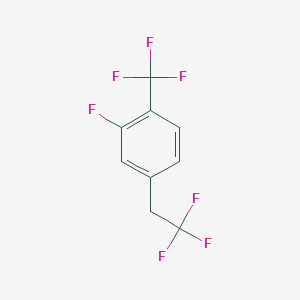
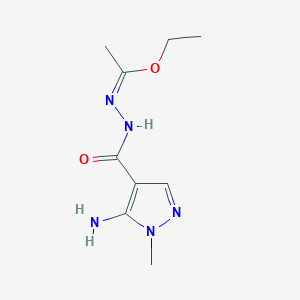
![2-[4-(2-Chlorothieno[3,2-d]pyrimidin-4-yl)-pyrazol-1-yl]-N,N-dimethylacetamide](/img/structure/B13726190.png)

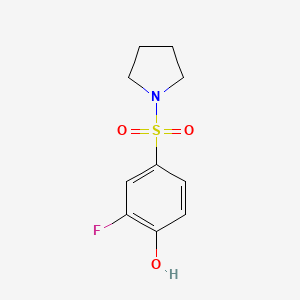
![ethyl 3-hydroxy-3-[4-methyl-2-[(E)-2-phenylethenyl]phenyl]propanoate](/img/structure/B13726217.png)
![5-Methyl-6-nitro-3H-imidazo[4,5-b]pyridine](/img/structure/B13726219.png)
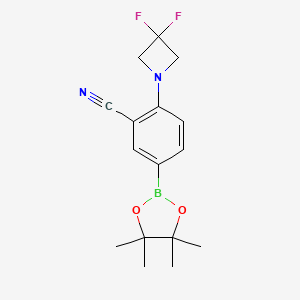
![[(3S,8S,9S,10R,13R,14S)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexanoate](/img/structure/B13726226.png)
